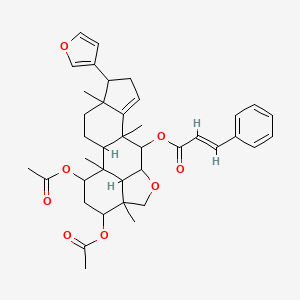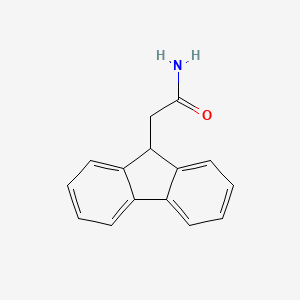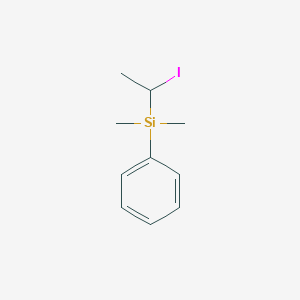
1-Iodoethyl-dimethyl-phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodoethyl-dimethyl-phenylsilane is an organosilicon compound with the molecular formula C10H15ISi It is characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a silicon atom substituted with two methyl groups and a phenyl group
Méthodes De Préparation
1-Iodoethyl-dimethyl-phenylsilane can be synthesized through several methods. One common synthetic route involves the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodomethyl(dimethyl)phenylsilane. This reaction typically involves iodine-catalyzed cleavage of Si-C and Si-O bonds, with the liberated hydrogen iodide facilitating the formation of the desired product . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Iodoethyl-dimethyl-phenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can participate in hydrosilylation reactions, where it acts as a hydride donor.
Oxidation Reactions: Although less common, the silicon atom in the compound can be oxidized under specific conditions to form silanols or siloxanes.
Common reagents used in these reactions include iodine, hydrogen iodide, and various catalysts such as copper(I) and manganese(I) complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted silanes and siloxanes.
Applications De Recherche Scientifique
1-Iodoethyl-dimethyl-phenylsilane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products and coatings.
Mécanisme D'action
The mechanism by which 1-iodoethyl-dimethyl-phenylsilane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to both methyl and phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization facilitates the transfer of hydride ions to the target molecules, leading to the desired reduction products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Iodoethyl-dimethyl-phenylsilane can be compared with other similar organosilicon compounds, such as phenylsilane and iodomethyl(dimethyl)phenylsilane. These compounds share similar structural features but differ in their reactivity and applications:
Iodomethyl(dimethyl)phenylsilane: This compound is similar to this compound but has a methyl group instead of an ethyl group. It is used in similar reactions but may exhibit different reactivity due to the smaller alkyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C10H15ISi |
|---|---|
Poids moléculaire |
290.22 g/mol |
Nom IUPAC |
1-iodoethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C10H15ISi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
TUSIVVLTXSPAON-UHFFFAOYSA-N |
SMILES canonique |
CC([Si](C)(C)C1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
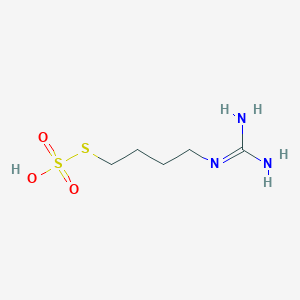
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
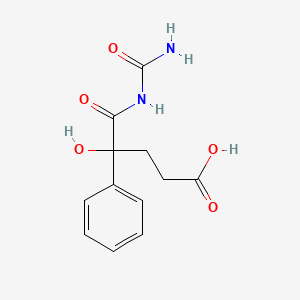
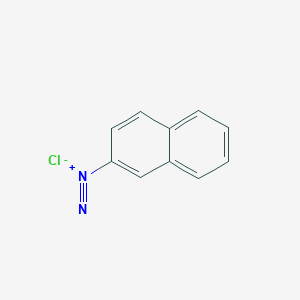
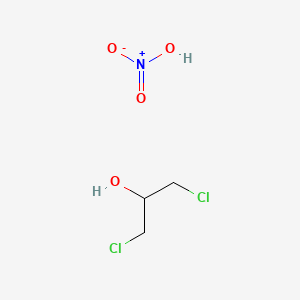
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
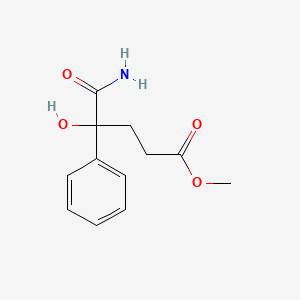
![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
